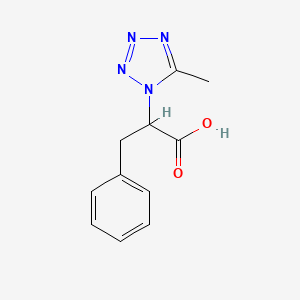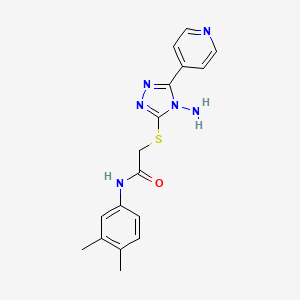
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid is an organic compound that features a tetrazole ring, a phenyl group, and a propanoic acid moiety. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and versatility in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction between an aryl diazonium salt and trimethylsilyldiazomethane, which forms the tetrazole ring . The phenylpropanoic acid moiety can be introduced through a subsequent reaction with a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as silica-supported sodium bisulfate, can enhance the efficiency of the cycloaddition reaction .
化学反応の分析
Types of Reactions
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted tetrazole derivatives.
科学的研究の応用
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere for carboxylate groups in drug design.
Medicine: Explored for its potential therapeutic properties, including as an angiotensin II receptor blocker.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This property makes it useful in drug design, particularly in the development of inhibitors for enzymes like angiotensin-converting enzyme (ACE).
類似化合物との比較
Similar Compounds
1H-1,2,3,4-tetrazole: A parent compound with a similar tetrazole ring structure.
5-methyl-1H-tetrazole: A methylated derivative of tetrazole.
1-methyl-5-aminotetrazole: Another derivative with an amino group.
Uniqueness
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid is unique due to the presence of both the tetrazole ring and the phenylpropanoic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in various fields of research.
特性
IUPAC Name |
2-(5-methyltetrazol-1-yl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDRNMRRAQQCEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2380153.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2380155.png)

![3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2380158.png)



![Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2380162.png)

![2-(2,4-DICHLOROPHENOXY)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE](/img/structure/B2380170.png)
